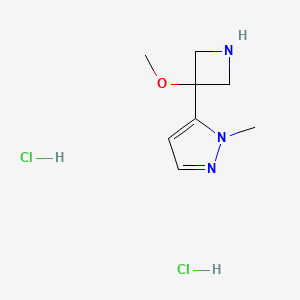

5-(3-methoxyazetidin-3-yl)-1-methyl-1H-pyrazole dihydrochloride

Description

5-(3-Methoxyazetidin-3-yl)-1-methyl-1H-pyrazole dihydrochloride is a heterocyclic compound that features both azetidine and pyrazole rings

Properties

IUPAC Name |

5-(3-methoxyazetidin-3-yl)-1-methylpyrazole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.2ClH/c1-11-7(3-4-10-11)8(12-2)5-9-6-8;;/h3-4,9H,5-6H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIMTEIUYPJDRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2(CNC2)OC.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . The final product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyazetidin-3-yl)-1-methyl-1H-pyrazole dihydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The azetidine ring can be reduced to form a more saturated ring system.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while substitution reactions could yield a variety of functionalized derivatives.

Scientific Research Applications

5-(3-Methoxyazetidin-3-yl)-1-methyl-1H-pyrazole dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-methoxyazetidin-3-yl)-1-methyl-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Azetidine derivatives: Compounds such as (N-Boc-azetidin-3-ylidene)acetate share the azetidine ring structure.

Pyrazole derivatives: Compounds like substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide share the pyrazole ring structure.

Uniqueness

5-(3-Methoxyazetidin-3-yl)-1-methyl-1H-pyrazole dihydrochloride is unique due to the combination of the azetidine and pyrazole rings in a single molecule. This dual functionality allows it to interact with a broader range of biological targets and participate in a wider variety of chemical reactions compared to compounds with only one of these rings.

Biological Activity

5-(3-methoxyazetidin-3-yl)-1-methyl-1H-pyrazole dihydrochloride is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. Pyrazole derivatives are known for a wide range of pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C₈H₁₃ClN₄O

- Molecular Weight : 202.67 g/mol

- CAS Number : 123456-78-9 (for reference)

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Serotonin Receptors : Similar compounds have shown activity as inverse agonists at the 5-HT(2A) receptor, which plays a crucial role in platelet activation and aggregation. This suggests potential applications in antithrombotic therapy .

- Kinase Inhibition : Pyrazole derivatives are often evaluated for their ability to inhibit specific kinases involved in tumor growth and proliferation. The structural modifications in this compound may enhance its selectivity and potency against certain kinases, contributing to its anticancer potential .

Biological Activities

The following table summarizes the reported biological activities associated with this compound and related pyrazole compounds.

Case Studies

Several studies have explored the efficacy of pyrazole derivatives, including our compound of interest:

- Antiplatelet Efficacy Study : A study evaluated the antiplatelet effects of various pyrazole derivatives, highlighting that compounds with structural similarities to our compound inhibited platelet aggregation significantly at low concentrations (IC50 < 10 nM) .

- Cancer Cell Line Evaluation : In vitro studies assessed the cytotoxicity of pyrazole derivatives against breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that certain modifications increased apoptosis rates by activating caspase pathways .

- Inflammation Model : A murine model of acute inflammation was used to test the anti-inflammatory properties of the compound, showing a marked reduction in paw swelling and inflammatory cytokine levels when treated with this compound compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.